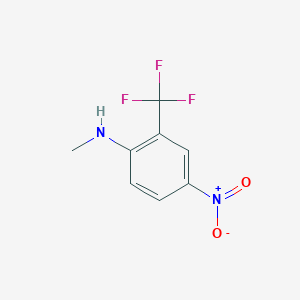

N-methyl-4-nitro-2-(trifluoromethyl)aniline

Description

Historical Context in Organofluorine Chemistry

The synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline is rooted in the broader evolution of organofluorine chemistry , which began with Alexander Borodin’s 1862 halogen exchange experiments. Key milestones include:

- Early Fluorination Techniques : Frédéric Swarts’ 1892 method using SbF$$_3$$ to introduce trifluoromethyl groups into aromatic systems.

- Industrial Adoption : In the 1930s, IG Farben and Kinetic Chemicals (later DuPont) developed scalable routes for trifluoromethylated compounds using HF-based fluorination.

- Modern Synthesis : The compound’s preparation typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling , as demonstrated in a 1997 patent (US5684203) using N,N'-dimethylurea and 3-nitrobenzotrifluoride in dimethyl sulfoxide (DMSO) with sodium hydroxide.

This compound exemplifies the convergence of academic and industrial innovation , bridging Swarts’ foundational work with contemporary applications in agrochemical and pharmaceutical intermediates.

Positional Isomerism in Nitro-Trifluoromethyl Aniline Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of nitro-trifluoromethyl anilines. For this compound, three key isomers are documented:

Electronic Effects :

- The meta -nitro group in 4-nitro-3-(trifluoromethyl)aniline enhances electron withdrawal, reducing basicity compared to the para -nitro isomer.

- Steric Interactions : The trifluoromethyl group at position 2 in this compound creates steric hindrance, limiting rotational freedom and influencing crystallinity.

Synthetic Implications :

- Isomer-specific reactivity is exploited in pharmaceutical synthesis. For example, 4-nitro-3-(trifluoromethyl)aniline is a precursor to flutamide (anti-androgen drug), while this compound serves as an intermediate in optical waveguide materials.

Properties

IUPAC Name |

N-methyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-12-7-3-2-5(13(14)15)4-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVGIICIFPBLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243801 | |

| Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-10-5 | |

| Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of Pre-Formed N-Methyl Trifluoromethyl Aniline

Reaction Overview

This method involves nitrating a pre-synthesized N-methyl-2-(trifluoromethyl)aniline precursor. The nitro group is introduced at the para position relative to the methylamino group, leveraging the directing effects of the electron-donating methylamino and electron-withdrawing trifluoromethyl groups.

Experimental Procedure

Reactants :

- N-Methyl-2-(trifluoromethyl)aniline (10 mmol)

- Nitrating agent: Concentrated nitric acid (65%, 1.2 equiv)

- Solvent: Dimethyl sulfoxide (DMSO)

Conditions :

- Temperature: 50°C

- Duration: 4 hours

- Workup: Dilution with ethyl acetate, washing with saturated sodium bicarbonate, and recrystallization from ethanol.

Outcomes :

Nucleophilic Substitution Followed by Nitration

Two-Step Synthesis

This approach first introduces the trifluoromethyl group via nucleophilic substitution, followed by nitration.

Step 1: Trifluoromethylation

Reactants :

- 4-Nitro-2-chloroaniline (1 equiv)

- Trifluoromethylating agent: CF₃Cu(I) (1.5 equiv)

Conditions :

Intermediate : 4-Nitro-2-(trifluoromethyl)aniline (Yield: 88%).

Step 2: N-Methylation

Reactants :

- Intermediate from Step 1 (1 equiv)

- Methylating agent: Methyl iodide (1.2 equiv)

- Base: Potassium carbonate (2 equiv)

Conditions :

Outcomes :

Reductive Amination Approaches

Catalytic Hydrogenation

This method reduces a nitro precursor to an amine, followed by methylation.

Reactants :

- 4-Nitro-2-(trifluoromethyl)nitrobenzene (1 equiv)

- Methylamine (2 equiv)

- Catalyst: Palladium on carbon (10 wt%)

Conditions :

Outcomes :

One-Pot Metallaphotocatalytic Synthesis

Modern Photoredox Strategy

A cutting-edge method employs iridium photocatalysis for simultaneous trifluoromethylation and methylation.

Reactants :

- 4-Nitroaniline (1 equiv)

- Trifluoromethyl source: CF₃SO₂Na (1.5 equiv)

- Methylating agent: Methyl iodide (1.2 equiv)

- Catalyst: Ir(ppy)₃ (2 mol%)

Conditions :

Outcomes :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can participate in the formation of carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

Reduction: N-methyl-4-amino-2-(trifluoromethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Coupling: Biaryl compounds with trifluoromethyl groups.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

N-methyl-4-nitro-2-(trifluoromethyl)aniline serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution. The trifluoromethyl group is particularly valuable due to its electron-withdrawing properties, which can stabilize reactive intermediates.

Case Study:

In a study exploring the synthesis of novel sulfoxide derivatives, this compound was employed to introduce trifluoromethyl and nitro functionalities into target molecules, demonstrating its utility in generating compounds with enhanced biological activities .

Material Science

Incorporation into Polymers:

This compound is used in material science for the development of specialty chemicals and polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Data Table: Applications in Material Science

| Application Area | Description | Benefits |

|---|---|---|

| Specialty Chemicals | Used in production of coatings and adhesives | Enhanced durability and performance |

| Polymers | Incorporated into polymer matrices | Improved thermal stability |

Chemical Reactions

Mechanism of Action:

The compound participates in several chemical reactions due to the reactive nature of its functional groups. The nitro group can undergo reduction to form amines, while the trifluoromethyl group can be involved in substitution reactions.

Reactions Overview Table

| Reaction Type | Description | Example Products |

|---|---|---|

| Reduction | Nitro group reduction to amine | N-Methyl-4-amino-2-(trifluoromethyl)aniline |

| Substitution | Nucleophilic substitution involving phenoxy groups | Various phenoxy derivatives |

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Positional Isomers

N-methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 20200-22-0)

- Structure : Nitro at position 2, trifluoromethyl at position 4.

- Properties : Molecular weight 234.17 g/mol. Safety data indicate precautions for inhalation and skin contact, with a reported EC number 243-586-5 .

- Key Difference: The reversed substituent positions alter electronic distribution. The nitro group at position 2 (ortho to the amino group) may sterically hinder reactions compared to the para-nitro configuration in the target compound.

4-Methyl-2-(trifluoromethyl)aniline (CAS 87617-23-0)

- Structure : Methyl at position 4, trifluoromethyl at position 2; lacks the nitro group.

- Properties : Molecular weight 175.15 g/mol. Used as an organic synthesis intermediate, highlighting the nitro group’s role in enhancing electrophilic reactivity in the target compound .

Substituent Variants

N-Methyl-4-nitroaniline (m327)

- Structure: Nitro at position 4, methyl on the amino group; lacks the trifluoromethyl group.

- Properties : Molecular weight 152.15 g/mol, melting point 152–154°C. The absence of -CF₃ reduces electron withdrawal, increasing basicity compared to the target compound .

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4)

- Structure: Ethyl instead of methyl on the amino group.

- Properties : Similar molecular weight (248.18 g/mol). The ethyl group may enhance lipophilicity, influencing solubility and metabolic stability in biological applications .

Functionalized Derivatives

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline (CAS 1383543-76-7)

- Structure : Phenylethynyl group at position 2.

- Properties: Molecular weight 275.27 g/mol.

N-hexyl-4-(trifluoromethyl)aniline

- Structure: Hexyl chain on the amino group.

Biological Activity

N-Methyl-4-nitro-2-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a nitro group, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability, while the nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.2 - 5.7 μg/mL |

| Escherichia coli | 8.9 μg/mL |

| Salmonella typhimurium | Varies |

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of the nitro group is hypothesized to play a crucial role in this activity by facilitating ROS generation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Oxidative Stress Induction : The compound can generate ROS, leading to cellular damage and apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Targeting Specific Pathways : Preliminary studies suggest interactions with key cellular targets involved in cell proliferation and survival, although further research is needed to elucidate specific pathways .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains using standardized MIC assays. The compound demonstrated superior efficacy against Gram-positive bacteria compared to traditional antibiotics like cefazolin and cefotaxime .

Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, with IC50 values lower than those of established chemotherapeutic agents .

Q & A

Q. What safety protocols mitigate risks associated with fluorine-containing intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.